molecular formula C13H17N3O B14780122 2-amino-N-[(2-cyanophenyl)methyl]-N-ethylpropanamide

2-amino-N-[(2-cyanophenyl)methyl]-N-ethylpropanamide

Cat. No.: B14780122
M. Wt: 231.29 g/mol
InChI Key: GJMNUELOTJEBRW-UHFFFAOYSA-N
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Description

2-amino-N-[(2-cyanophenyl)methyl]-N-ethylpropanamide is an organic compound with a complex structure that includes an amide group, a cyano group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(2-cyanophenyl)methyl]-N-ethylpropanamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(2-cyanophenyl)methyl]-N-ethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and product.

Major Products

The major products formed from these reactions vary based on the reaction type. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

2-amino-N-[(2-cyanophenyl)methyl]-N-ethylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-N-[(2-cyanophenyl)methyl]-N-ethylpropanamide involves its interaction with specific molecular targets and pathways. For example, its derivatives have been shown to inhibit enzymes like histone deacetylase and Bcr-Abl kinase, which are involved in cancer cell proliferation . The compound’s structure allows it to bind to these enzymes and inhibit their activity, leading to reduced cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-N-[(2-cyanophenyl)methyl]-N-ethylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

2-amino-N-[(2-cyanophenyl)methyl]-N-ethylpropanamide

InChI

InChI=1S/C13H17N3O/c1-3-16(13(17)10(2)15)9-12-7-5-4-6-11(12)8-14/h4-7,10H,3,9,15H2,1-2H3

InChI Key

GJMNUELOTJEBRW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1C#N)C(=O)C(C)N

Origin of Product

United States

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